molecular formula C12H14F3N B13257927 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Cat. No.: B13257927
M. Wt: 229.24 g/mol
InChI Key: FSQWLYWMJYMTHJ-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine is an organic compound with the molecular formula C12H14F3N. This compound features a cyclopentane ring substituted with an amine group and a trifluoromethylphenyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one: A ketone analog with similar structural features but different reactivity.

    3-(Trifluoromethyl)aniline: A simpler aromatic amine with a trifluoromethyl group.

Uniqueness

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine is unique due to the combination of the cyclopentane ring and the trifluoromethylphenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16/h1,3-4,7,10-11H,2,5-6,16H2

InChI Key

FSQWLYWMJYMTHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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